molecular formula C8H9FOS B14022744 2-Fluoro-3-methyl-6-(methylthio)phenol

2-Fluoro-3-methyl-6-(methylthio)phenol

Katalognummer: B14022744
Molekulargewicht: 172.22 g/mol
InChI-Schlüssel: XQMHDCAEJYRCDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-3-methyl-6-(methylthio)phenol is an organic compound with the molecular formula C8H9FOS and a molecular weight of 172.22 g/mol It is a derivative of phenol, characterized by the presence of a fluorine atom, a methyl group, and a methylthio group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methyl-6-(methylthio)phenol can be achieved through several methodsThe reaction conditions typically involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the reaction efficiency and minimize waste. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-3-methyl-6-(methylthio)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Fluoro-3-methyl-6-(methylthio)phenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-methyl-6-(methylthio)phenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and ability to form strong hydrogen bonds, while the methylthio group contributes to its lipophilicity and ability to interact with biological membranes. These properties enable the compound to modulate various biochemical pathways and exert its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Fluoro-3-methyl-6-(methylthio)phenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H9FOS

Molekulargewicht

172.22 g/mol

IUPAC-Name

2-fluoro-3-methyl-6-methylsulfanylphenol

InChI

InChI=1S/C8H9FOS/c1-5-3-4-6(11-2)8(10)7(5)9/h3-4,10H,1-2H3

InChI-Schlüssel

XQMHDCAEJYRCDF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)SC)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.